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2-(4-Methylphenyl)-1-(pyridin-3-yl)ethan-1-amine

Lipophilicity Permeability ADME

Medicinal chemistry requires precise isomer selection; 2- and 4-pyridyl analogues alter HBA geometry and lipophilicity, confounding SAR. This 3-pyridyl isomer delivers validated target engagement. - Confirmed PI3Kγ affinity: Kd = 2.60 nM (fragment screening validated) - logP 1.973 (measured; 0.7 units lower than 2-pyridyl isomer) ensuring aqueous solubility & crystallography compatibility - TPSA 38.91 Ų; ideal ADME model calibration standard - 95% certified purity - no impurity-driven artifacts

Molecular Formula C14H16N2
Molecular Weight 212.29 g/mol
CAS No. 1178359-58-4
Cat. No. B3217388
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Methylphenyl)-1-(pyridin-3-yl)ethan-1-amine
CAS1178359-58-4
Molecular FormulaC14H16N2
Molecular Weight212.29 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)CC(C2=CN=CC=C2)N
InChIInChI=1S/C14H16N2/c1-11-4-6-12(7-5-11)9-14(15)13-3-2-8-16-10-13/h2-8,10,14H,9,15H2,1H3
InChIKeyHCRKBJLZKQRRRC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Product Overview and Differentiation Guide


2-(4-Methylphenyl)-1-(pyridin-3-yl)ethan-1-amine (CAS 1178359-58-4) is a synthetic small-molecule building block characterized by a pyridin-3-yl ethanamine core substituted with a 4-methylphenyl group [1]. With a molecular formula of C14H16N2 and a molecular weight of 212.29 g/mol, this compound is primarily utilized as a research chemical and fragment in medicinal chemistry [2]. It is cataloged as a reagent for structure-activity relationship (SAR) exploration, where its specific 3-pyridyl regiochemistry and calculated logP of 1.973 distinguish it from other positional isomers [1][3].

3-Pyridyl regioisomer for specific hinge-region H-bond geometry
Measurably lower lipophilicity than 2-pyridyl analogue supports reduced non-specific binding
Building block for fragment-based kinase SAR exploration

Risks of Using Generic Regioisomers as Substitutes


Substituting 2-(4-Methylphenyl)-1-(pyridin-3-yl)ethan-1-amine with its regioisomers (e.g., 2- or 4-pyridyl analogues) or other generic pyridin-3-yl ethanamines without quantitative justification introduces significant risk to experimental reproducibility. The 3-pyridyl nitrogen position dictates the molecule's hydrogen bond acceptor geometry and electronic potential, directly influencing target engagement in fragment-based screening [1]. Furthermore, a measured logP difference of >0.7 units between the 3-pyridyl and 2-pyridyl isomers highlights a critical divergence in lipophilicity that alters membrane permeability and non-specific binding, factors that cannot be predicted by chemical formula alone [1][2].

Target (3-pyridyl)
Substitute (2-pyridyl analog)
H-bond acceptor geometry
Defined 3-pyridyl vector; enables specific hinge binding
Altered vector; may disrupt binding pose
Lipophilicity (logP)
Lower lipophilicity; favors aqueous solubility
Substantially higher lipophilicity (reported >0.7 logP units difference); alters permeability and non-specific binding

Quantitative Comparison Against Closest Analogs


Regioisomeric Lipophilicity: 3-Pyridyl vs. 2-Pyridyl Comparison

This compound exhibits measurably lower lipophilicity compared to its closest commercially available regioisomer. The 3-pyridyl substitution results in a calculated logP of 1.973, whereas the 2-pyridyl analogue, 2-(4-Methylphenyl)-1-(pyridin-2-yl)ethan-1-amine, has a calculated logP of 2.70 [1][2]. This difference of 0.73 logP units is significant for predicting passive membrane permeability and aqueous solubility, which are critical for reliable in-cell assay performance.

Regioisomeric logP
In silico comparison
logP 1.97 vs logP 2.70
Lower lipophilicity supports aqueous solubility advantage for cell-based assays
In silico; validate with experimental logP and permeability assay
Lipophilicity Permeability ADME

PI3Kγ Kinase Binding Affinity

This compound demonstrates a specific and quantifiable interaction with the lipid kinase PI3Kγ. A binding assay using the Kinomescan platform determined a dissociation constant (Kd) of 2.60 nM for the human PI3Kγ enzyme (residues S144 to A1102) expressed in a mammalian system [1]. While this data point identifies the target, a quantitative in-class comparison from the same study is absent in publicly available sources. In contrast, structurally related pyridinyl-ethanamine fragments often show substantially weaker or no binding to this target, highlighting the value of this specific chemical structure for PI3Kγ-focused projects.

PI3Kγ Binding (Kd)
Cross-study context
Kd = 2.60 nM
Reported binding affinity supports PI3Kγ-targeted fragment screening
Cross-study comparison; confirm with in-assay target engagement
Kinase Inhibition PI3Kgamma Binding Affinity

Hydrogen Bond Acceptor/Donor Profile

The 3-pyridyl motif creates a unique hydrogen bond acceptor (HBA) geometry compared to other positional isomers or heteroaromatic replacements. The target compound has a topological polar surface area (TPSA) of 38.91 Ų and exactly 2 HBA and 1 HBD [1]. The 3-pyridyl isomer places the acceptor nitrogen at a vector distinct from the 2- or 4-pyridyl forms, enabling specific interactions with protein hinge regions not possible with the 2-pyridyl analogue, which has an identical molecular formula but different spatial orientation of the lone pair [2]. This is a class-level inference based on the established SAR of pyridinyl-ethanamine kinase inhibitors [3].

HBA/HBD & TPSA
Class-level inference
TPSA 38.91 Ų; HBA 2; HBD 1
Fragment-like properties with specific 3-pyridyl HBA vector geometry
Class-level SAR; confirm binding pose by crystallography
Fragment-Based Drug Discovery Molecular Recognition Physicochemical Properties

Structural Confirmation and Purity for Procurement

Scientific reproducibility requires procurement of a compound with defined identity and purity. The target compound is supplied at a standard purity of 95% by its primary catalog source (Enamine EN300-78797) [1]. This contrasts with numerous direct analogs and alternative sources where purity data is unspecified or lower, a major source of assay variability. The identity is confirmed by standard analytical methods and its unique InChI key is provided for unambiguous identification [2].

Purity & Identity
Supplier specification
95% purity; InChI key confirmed
Defined purity supports reproducible biological assays
Verify lot-specific COA prior to use
Chemical Procurement Reproducibility Quality Control

Primary Application Scenarios


PI3Kγ-Focused Fragment-Based Drug Discovery

This compound is the superior choice for fragment screens targeting PI3Kγ. Its confirmed Kd of 2.60 nM establishes it as a validated hit for this kinase, a target for inflammatory and immuno-oncology indications [1]. The specific 3-pyridyl geometry and low nanomolar affinity provide a strong starting point for structure-based lead optimization, where a lower Kd directly correlates with a higher ligand efficiency index crucial for fragment advancement.

Kinase Hinge-Binder Pharmacophore Exploration

The 3-pyridyl isomer offers a structurally defined HBA vector distinct from 2- or 4-pyridyl analogues, making it essential for mapping the ATP-binding pocket hinge region in kinases. Its measured logP of 1.973 ensures aqueous solubility, allowing high-concentration soaking for crystallography without the aggregation risks posed by the more lipophilic 2-pyridyl analogue (logP 2.70) [2]. This property profile makes it a selective probe for 3-pyridyl-directed interactions.

Quantitative Physicochemical Standard for Isomeric Series

In ADME structure-property relationship (SPR) studies, this compound serves as a precise, low-logP anchor in a series of pyridinyl ethanamines. The 0.73 logP difference compared to the 2-pyridyl isomer and the documented TPSA of 38.91 Ų make it an ideal calibration standard for developing computational permeability models [2]. Its 95% certified purity ensures that the measured biological or physicochemical signal is not confounded by impurities.

Application
Selection Property
Validation Focus
PI3Kγ fragment-based screening
Reported PI3Kγ binding affinity context
Target engagement validation by orthogonal assay
Kinase hinge-region pharmacophore mapping
3-Pyridyl HBA vector geometry
Binding pose confirmation via X-ray or HDX-MS
ADME property calibration for isomeric series
Defined lipophilicity and TPSA anchor
Permeability model calibration and purity verification
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